1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a benzoxazole ring, a triazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
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Formation of the Benzoxazole Ring: : The synthesis begins with the formation of the benzoxazole ring. This can be achieved by reacting 4-bromophenylamine with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
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Formation of the Triazole Ring: : The next step involves the formation of the triazole ring
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the benzoxazole ring, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the carboxamide group, reducing it to the corresponding amine.
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Substitution: : The bromophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.
Scientific Research Applications
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new drugs with various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
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Materials Science: : The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its heterocyclic structure provides stability and enhances the electronic properties of the materials .
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Organic Synthesis: : The compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is primarily determined by its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
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1-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: : This compound shares the bromophenyl group but differs in the heterocyclic ring structure, which is a pyrazole instead of a triazole .
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4-(4-bromophenyl)-1,3-thiazole: : This compound also contains a bromophenyl group but has a thiazole ring instead of a benzoxazole and triazole rings .
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1-(4-bromophenyl)-3-(1H-indol-2-yl)urea: : This compound contains a bromophenyl group and a urea moiety, differing in the overall structure and functional groups .
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which provide a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16BrN5O2 |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H16BrN5O2/c1-14-21(23(30)25-17-5-3-2-4-6-17)26-28-29(14)18-11-12-20-19(13-18)22(31-27-20)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,25,30) |
InChI Key |
YGXHRLYHZFQXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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